molecular formula C11H15FN2O2 B14910939 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea

Cat. No.: B14910939
M. Wt: 226.25 g/mol
InChI Key: NVRYGRAZQHAPDM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a fluorophenyl group and a hydroxy-methylpropyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea typically involves the reaction of 2-fluoroaniline with isocyanates or carbamates under controlled conditions. The reaction may proceed as follows:

    Step 1: 2-Fluoroaniline reacts with an isocyanate to form an intermediate.

    Step 2: The intermediate undergoes further reaction with 2-hydroxy-2-methylpropylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, optimized for yield and purity. The process might include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure optimal reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group may be oxidized to form a carbonyl group.

    Reduction: The compound may be reduced to form amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles like hydroxide ions or amines.

Major Products

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea would depend on its specific interactions with biological targets. Potential mechanisms include:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-(2-hydroxyethyl)urea
  • 1-(2-Fluorophenyl)-3-(2-hydroxypropyl)urea
  • 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea

Uniqueness

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea is unique due to the specific arrangement of its functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea

InChI

InChI=1S/C11H15FN2O2/c1-11(2,16)7-13-10(15)14-9-6-4-3-5-8(9)12/h3-6,16H,7H2,1-2H3,(H2,13,14,15)

InChI Key

NVRYGRAZQHAPDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)NC1=CC=CC=C1F)O

Origin of Product

United States

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